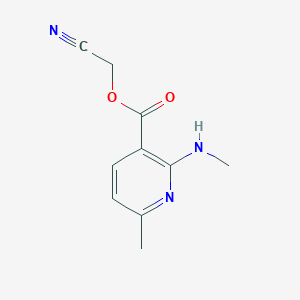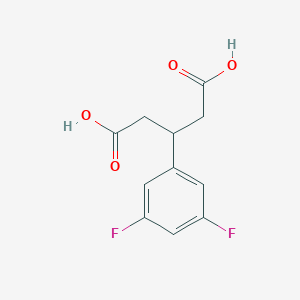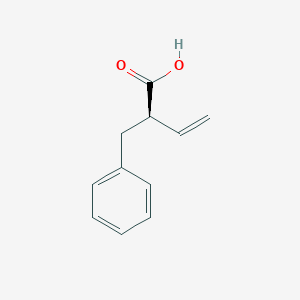
α-甲苯磺酰-(4-氟苄基)异腈
描述
Synthesis Analysis
The synthesis of isocyanides, including a-Tosyl-(4-fluorobenzyl) isocyanide, typically involves reactions of tosylmethyl isocyanide (TosMIC) with various aldehydes or ketones. For instance, 1-isocyano-1-tosyl-1-alkenes are obtained by dehydration of N-(1-tosyl-1-alkenyl)formamides, which are the reaction products of TosMIC and aldehydes or ketones, demonstrating the versatility and utility of tosylmethyl isocyanide in synthesizing isocyanide derivatives (Leusen, Schaart, & Leusen, 2010).
Molecular Structure Analysis
The structural analysis of isocyanide compounds reveals that the isocyanide group (-NC) imparts unique electronic and steric properties, influencing the reactivity and interactions of these molecules. For example, studies on luminescent gold(I) carbenes from 2-pyridylisocyanide complexes highlight the role of isocyanide in facilitating intramolecular and intermolecular hydrogen bonding interactions, which significantly affect the molecular structure and luminescent properties of these complexes (Bartolomé et al., 2008).
Chemical Reactions and Properties
Isocyanides are involved in a variety of chemical reactions, serving as valuable C1 building blocks. They participate in nucleophilic attack, electrophilic addition, imidoylation reactions, and oxidation, among others. The development of Lewis (Brønsted) acid-catalyzed isocyanide insertions and transition-metal-enabled isocyanide insertions has expanded the range of reactions involving isocyanides, showcasing their broad applicability in organic synthesis (Qiu, Ding, & Wu, 2013).
科学研究应用
手性1,3-二胺的合成
α-甲苯磺酰-(4-氟苄基)异腈在手性1,3-二胺的合成中发挥作用。此过程涉及锂化的4-甲氧基苄基异腈与手性氨基酸衍生的N-甲苯磺酰和N-二苯基膦酰基氮丙啶的反应,生成N-保护的3-异氰胺。这些加合物在分离和进一步转化后,得到1,3-二胺及其衍生物 (Kaiser & Balbi, 1999).
咪唑的制备
通过相应的N-(1-甲苯磺酰-1-烯基)甲酰胺脱水获得的1-异氰-1-甲苯磺酰-1-烯烃,使用了甲苯磺酰甲基异腈。这些烯烃与伯脂肪胺或氨平滑反应生成咪唑,突出了α-甲苯磺酰-(4-氟苄基)异腈在杂环化学中的重要性 (Leusen, Schaart, & Leusen, 2010).
聚合物化学
该化合物在聚合物化学中得到应用。异腈,包括α-甲苯磺酰-(4-氟苄基)异腈,参与含咪唑的聚(亚甲亚胺)的合成,展示了其在功能性聚合物开发中的用途 (Eijk, Richters, Nolte, & Drenth, 2010).
发光金(I)配合物的合成
在发光金(I)配合物的合成中,α-甲苯磺酰-(4-氟苄基)异腈有助于形成异腈和卡宾金(I)配合物。这些配合物表现出发光特性,使其在材料科学中受到关注 (Bartolomé 等人,2008).
有机合成
该化合物是有机合成中必不可少的。它已被强调为构建生物相关骨架的特权试剂,例如吡咯、苯并咪唑和喹啉。它在迈克尔加成和环加成等反应中的多功能性突出了其在合成复杂有机分子中的重要性 (Kaur, Wadhwa, & Sharma, 2015).
安全和危害
属性
IUPAC Name |
1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQPEDHCCJBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445502 | |
| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165806-95-1 | |
| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


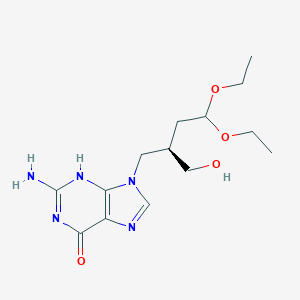
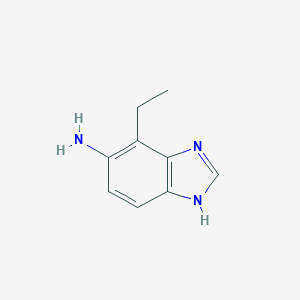
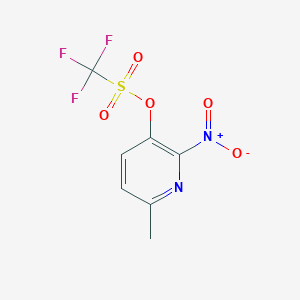
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
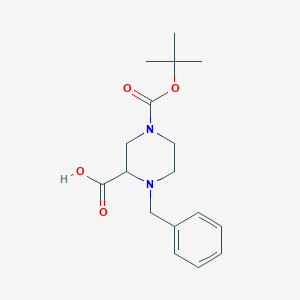
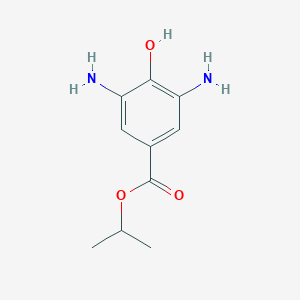
![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)

